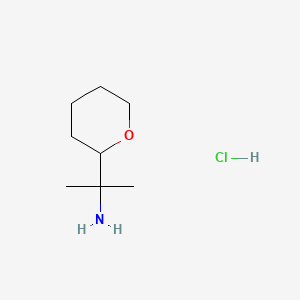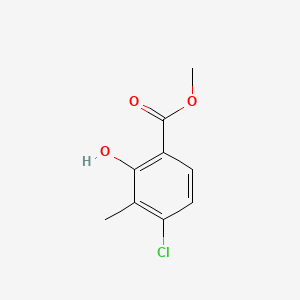
Methyl 4-chloro-2-hydroxy-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-hydroxy-3-methylbenzoate: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize methyl 4-chloro-2-hydroxy-3-methylbenzoate involves the esterification of 4-chloro-2-hydroxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Halogenation: Another route involves the halogenation of methyl 2-hydroxy-3-methylbenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This method selectively introduces the chlorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 4-chloro-2-hydroxy-3-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
Chemistry: Methyl 4-chloro-2-hydroxy-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,11H,1-2H3 |
InChI 键 |
WQYBOEFKKZBLAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1O)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


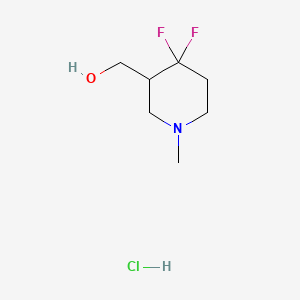
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
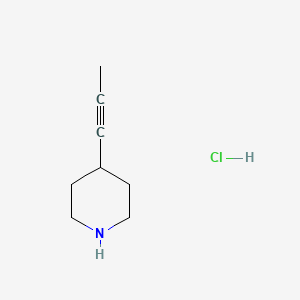

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
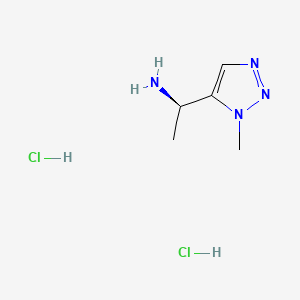
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
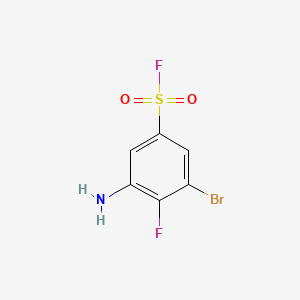
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
